3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole

Description

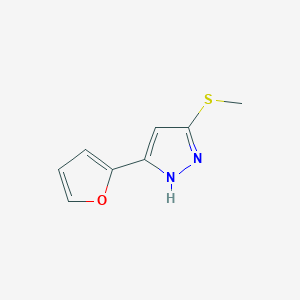

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2OS |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-(furan-2-yl)-3-methylsulfanyl-1H-pyrazole |

InChI |

InChI=1S/C8H8N2OS/c1-12-8-5-6(9-10-8)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |

InChI Key |

AEMODYTVNOFBIJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNC(=C1)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole, a heterocyclic compound of interest to researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is limited, this document extrapolates from well-established synthetic methodologies and the known bioactivities of structurally related furan- and methylthio-substituted pyrazoles to present its anticipated chemical characteristics and therapeutic potential.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[4] The incorporation of a furan moiety at the 3-position and a methylthio group at the 5-position is anticipated to modulate the electronic and steric profile of the molecule, potentially leading to novel pharmacological activities. Furan-containing heterocycles are also recognized for their diverse biological effects, including antimicrobial and anticancer activities.[1][5]

Chemical Structure and Properties

The chemical structure of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole combines the key pharmacophores of a pyrazole, a furan, and a methylthio group.

Caption: Chemical structure of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₈N₂OS | Calculated |

| Molecular Weight | 180.23 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar pyrazole derivatives.[6] |

| Melting Point | Expected to be in the range of 100-200 °C | Extrapolated from analogous structures. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General characteristic of pyrazole derivatives. |

| LogP | Estimated to be between 2 and 3 | Indicative of good membrane permeability. |

Synthesis of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole

A highly plausible and regioselective synthetic route to 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole involves the cyclocondensation of an α-oxoketene dithioacetal with hydrazine.[6] This method is well-documented for the synthesis of 3-aryl-5-methylthio-pyrazoles and offers excellent control over the regiochemistry of the final product.

Caption: Proposed synthetic workflow for 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Furan-2-yl)-3,3-bis(methylthio)prop-2-en-1-one

-

To a stirred suspension of powdered sodium hydride (2 equivalents) in dry dimethylformamide (DMF), add 2-acetylfuran (1 equivalent) dropwise at 0 °C under an inert atmosphere.

-

After stirring for 30 minutes, add carbon disulfide (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture again to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(furan-2-yl)-3,3-bis(methylthio)prop-2-en-1-one.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of the α-carbon of 2-acetylfuran, initiating the formation of the ketene dithioacetal. DMF serves as a suitable polar aprotic solvent for this reaction.

Step 2: Synthesis of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole

-

Dissolve the synthesized 1-(furan-2-yl)-3,3-bis(methylthio)prop-2-en-1-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and the product should precipitate.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.

Self-Validating System: The regioselectivity of the cyclocondensation is driven by the differential reactivity of the carbonyl carbon and the β-carbon of the enone system towards the two nitrogen atoms of hydrazine.[6] The structure of the final product can be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

Based on the known biological activities of related pyrazole derivatives, 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural features of the target molecule may allow for favorable interactions within the active site of COX enzymes.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[1][5] The presence of the furan ring and the methylthio group could enhance its antimicrobial spectrum and potency.

Anticancer Activity

Several pyrazole derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.[3] Furan-containing compounds have also shown promise in this area.[5]

Caption: Postulated mechanism of action for 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.

Conclusion

3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole represents a novel heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data for this molecule is scarce, established synthetic routes for analogous compounds provide a clear and reliable pathway for its synthesis. The combination of the pyrazole, furan, and methylthio moieties suggests a rich pharmacological profile that warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this promising molecule.

References

-

Ila, H., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9371–9381. [Link]

-

Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. [Link]

-

Thore, S. N., et al. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(3), 259-264. [Link]

- Rai, U. S., & Kalluraya, B. (2008). Synthesis and characterization of some new nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives. Indian Journal of Chemistry, 47B, 1437-1440.

- Chandra, T., et al. (2002). Synthesis of some new pyrazole derivatives of therapeutic interest. Indian Journal of Chemistry, 41B, 2176-2181.

- Gökhan-Kelekçi, N., et al. (2007). 1-Thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives: synthesis, and their monoamine oxidase inhibitory and anti-inflammatory-analgesic activities. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786.

- Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new pyrazole and fused pyrazolopyrimidine derivatives. European Journal of Medicinal Chemistry, 48, 192-199.

- Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of pyrazole-integrated benzophenones as anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 730-733.

- Tewari, A. K., et al. (2006). Synthesis and anti-inflammatory activity of a novel series of 1,5-diaryl pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(2), 421-424.

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,5-Trisubstituted Pyrazoles: Synthesis and Biological Activities.

-

Ahmed, O. M., et al. (2021). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 14(12), 103443. [Link]

-

Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 1176-1191. [Link]

- Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(3).

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3).

-

Current Pharmaceutical Design. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Pharmaceutical Design, 24(23), 2684-2705. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

The pyrazole nucleus is a cornerstone in drug discovery, forming the structural core of numerous approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[1] The incorporation of a furan moiety and a methylsulfanyl group is anticipated to further modulate the biological activity and pharmacokinetic profile of the pyrazole core, making 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole a compound of high interest.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.[4][5][6] A highly plausible and efficient route to 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole involves a multi-step synthesis commencing with a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a suitable hydrazine derivative.

Synthesis of the Chalcone Intermediate: (E)-1-(2-furyl)-3-(methylthio)prop-2-en-1-one

The initial step is the synthesis of the α,β-unsaturated ketone intermediate. This is typically achieved via a base-catalyzed Claisen-Schmidt condensation. However, for the desired substitution pattern, a more practical approach involves the reaction of a suitable precursor that can be converted to the methylsulfanyl group. A common precursor for a 5-methylsulfanyl pyrazole is a β-ketodithioester or a related synthon.

A robust method for creating the pyrazole ring with a pre-installed methylsulfanyl group involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with a hydrazine. However, to achieve the desired 3-(2-furyl) substitution, a more tailored approach starting from a furan-containing precursor is necessary.

A logical synthetic pathway would involve the initial formation of a 1,3-dicarbonyl compound or its equivalent, which can then be cyclized. A highly effective method is the reaction of a chalcone with hydrazine, which forms a pyrazoline that can be subsequently oxidized to the pyrazole.[3][7][8]

Proposed Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is based on well-established reactions for the synthesis of substituted pyrazoles.

Step 1: Synthesis of 3-(2-furyl)-1-phenylprop-2-en-1-one (Furan-Chalcone) This is a standard Claisen-Schmidt condensation.

-

To a solution of 2-furaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. The formation of a solid precipitate indicates product formation.

-

Filter the precipitate, wash with cold water until the washings are neutral, and then wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure furan-chalcone.

Step 2: Synthesis of 3-(2-furyl)-5-phenyl-1H-pyrazole This involves the cyclization of the chalcone with hydrazine.

-

Dissolve the synthesized furan-chalcone (1 equivalent) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pyrazole.

Step 3: Introduction of the Methylsulfanyl Group The introduction of a methylsulfanyl group at the 5-position of a pre-formed pyrazole is not a straightforward reaction. A more efficient strategy is to construct the pyrazole ring with the methylsulfanyl group already in place.

Alternative, More Direct Proposed Synthesis:

A more direct and regioselective synthesis would start from a β-ketothioamide or a similar precursor. A highly efficient method would be the reaction of a 1,3-dicarbonyl compound with a thiosemicarbazide followed by methylation.

Proposed Detailed Protocol:

-

Synthesis of 1-(2-furyl)-3-(thiosemicarbamido)propan-1-one:

-

React 1-(2-furyl)ethan-1-one with a suitable reagent to introduce a reactive group at the β-position, for instance, via a Mannich reaction followed by displacement. A more direct approach is the Claisen condensation of ethyl acetate with 1-(2-furyl)ethan-1-one to give 1-(furan-2-yl)butane-1,3-dione.

-

React the resulting dione with thiosemicarbazide in an acidic medium (e.g., acetic acid) and heat under reflux. This should yield the 5-thioxo-pyrazoline intermediate.

-

-

S-Methylation to form 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole:

-

Treat the thioxo-pyrazoline intermediate with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol or DMF.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by pouring it into water and extracting with an organic solvent.

-

Purify the product by column chromatography.

-

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed synthetic workflow for 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole can be predicted based on its structure. The presence of the pyrazole and furan rings suggests a planar, aromatic system. The methylsulfanyl group will contribute to its lipophilicity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | The N-H proton is weakly acidic, typical of pyrazoles. |

Predicted Spectroscopic Data:

-

¹H NMR: Expect signals for the furan ring protons (in the range of δ 6.5-7.5 ppm), a singlet for the pyrazole C4-H (around δ 6.0-6.5 ppm), a singlet for the methylsulfanyl protons (around δ 2.5 ppm), and a broad singlet for the N-H proton (which may be solvent-dependent).

-

¹³C NMR: Signals for the furan and pyrazole ring carbons, with the carbon attached to the sulfur atom appearing in the upfield region compared to the other pyrazole carbons. The methyl carbon of the methylsulfanyl group would appear around δ 15-20 ppm.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (1400-1600 cm⁻¹), and C-S stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180.

Potential Applications in Drug Development

The 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole scaffold is a promising candidate for drug development due to the known biological activities of its constituent moieties.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[3] The drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Furthermore, compounds containing a methylsulfanyl-pyrazole moiety have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, with some exhibiting low ulcerogenic potential.[9] The furan ring is also present in many biologically active compounds.[10] The combination of these three moieties in the target molecule makes it a strong candidate for development as a novel anti-inflammatory and analgesic agent.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal activities of pyrazole derivatives.[2][11] Specifically, furan-containing pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[2] The sulfur atom in the methylsulfanyl group may also enhance the antimicrobial properties of the molecule.

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents.[3] The mechanism of action often involves the inhibition of protein kinases. The unique electronic and structural features of 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole could allow for specific interactions with the active sites of kinases or other cancer-related targets.

The following diagram illustrates the potential therapeutic applications stemming from the core structure:

Caption: Potential therapeutic applications of the target compound.

Conclusion and Future Directions

While 3-(2-furyl)-5-(methylsulfanyl)-1H-pyrazole remains a novel compound, a thorough analysis of related structures strongly suggests its potential as a valuable scaffold in drug discovery. The proposed synthetic route offers a viable method for its preparation, which would enable its biological evaluation. Future research should focus on the synthesis and in-vitro screening of this compound for anti-inflammatory, antimicrobial, and anticancer activities. Structure-activity relationship (SAR) studies on derivatives of this core structure could lead to the identification of potent and selective therapeutic agents. The unique combination of the furan, pyrazole, and methylsulfanyl moieties makes this an exciting area for further investigation by medicinal chemists and pharmacologists.

References

-

Synthesis of 3,5-disubstituted-2-pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]

-

Synthesis of New Nucleoside Analogues From 3,5-Disubstituted Pyrazoline. ProQuest. Available at: [Link]

-

ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. ResearchGate. Available at: [Link]

-

Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. IJPSR. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

SYNTHESIS OF SOME 3, 5- DIPHENYL -∆1 –PYRAZOLINE AND 5-(2′′-FURYL)-∆1-PYRAZOLINE DERIVATIVES AND THEIR SCREENING FOR ANTIDEPRESSANT AND ANTICONVULSANT ACTIVITY. IJPSR. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. IP International. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

-

Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Nucleoside Analogues From 3,5-Disubstituted Pyrazoline - ProQuest [proquest.com]

- 9. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijabbr.com [ijabbr.com]

- 11. pharmatutor.org [pharmatutor.org]

The Convergence of Furan and Pyrazole Scaffolds: A Technical Guide to Their Biological Activities

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in drug discovery to develop novel compounds with enhanced biological activity. This technical guide focuses on the convergence of two privileged heterocyclic scaffolds: furan and pyrazole. Furan-substituted pyrazole derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This document provides a comprehensive overview of the synthetic strategies employed to create these derivatives, a detailed analysis of their key biological activities with insights into their mechanisms of action, and standardized experimental protocols for their synthesis and evaluation. By synthesizing technical data with mechanistic insights, this guide serves as a critical resource for researchers engaged in the exploration and development of furan-substituted pyrazoles as potential therapeutic agents.

Introduction: The Rationale for a Hybrid Scaffold

In medicinal chemistry, both pyrazole and furan rings are considered "privileged structures" due to their presence in numerous biologically active compounds and approved drugs.[1][2][3]

-

Pyrazole: This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals.[2][4] Its derivatives are known for a broad range of activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[2][5][6] The structural versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.[4]

-

Furan: The furan moiety, a five-membered aromatic ring containing one oxygen atom, is a common motif in natural products and synthetic drugs.[1][3] Furan derivatives exhibit significant biological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][3]

The strategic combination of these two scaffolds into a single molecular entity is driven by the hypothesis that the resulting hybrid could exhibit synergistic or novel biological activities, superior potency, and an improved therapeutic index compared to molecules containing only one of the individual rings.[1][7] Researchers anticipate that the furan ring can modulate the electronic and steric properties of the pyrazole core, leading to enhanced interactions with biological targets.[8]

Synthetic Strategies for Furan-Substituted Pyrazoles

The most prevalent and versatile method for synthesizing furan-substituted pyrazole derivatives involves a multi-step process that often begins with a Claisen-Schmidt condensation to form a chalcone intermediate.[9][10][11]

A common pathway involves:

-

Chalcone Synthesis: An appropriately substituted 2-acetylfuran is reacted with an aromatic or heterocyclic aldehyde in the presence of a base (like NaOH or KOH) to form a furan-derived chalcone.[7][9] This α,β-unsaturated ketone is a crucial building block.

-

Pyrazoline/Pyrazole Formation: The resulting chalcone is then subjected to a cyclocondensation reaction with hydrazine hydrate or its derivatives (e.g., phenylhydrazine).[7][10] This reaction typically proceeds in a solvent like ethanol, sometimes with a catalytic amount of acid, to yield the final 3-(furan-2-yl)-substituted pyrazoline or pyrazole derivative.[10] Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields.[7]

Below is a generalized workflow for this synthetic approach.

Caption: Generalized Synthetic Workflow.

Spectrum of Biological Activities

Furan-substituted pyrazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for further drug development.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of this class of compounds.[7][9][12] They have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria as well as fungal strains.[9][13]

Mechanism of Action: While the exact mechanisms can vary, one proposed target is the enzyme glucosamine-6-phosphate (GlcN-6-P) synthase.[9] This enzyme is crucial for the biosynthesis of the bacterial cell wall. Molecular docking studies suggest that furan-substituted pyrazolines can bind to the active site of this enzyme, disrupting its function and leading to microbial cell death.[9]

Illustrative Data: The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

| Furo[2,3-c]pyrazole Derivative | Bacillus subtilis | 3.125 | [12] |

| Furan-Pyrazoline Hybrid | Escherichia coli | 0.25 | [6] |

| Furan-Pyrazoline Hybrid | Streptococcus epidermidis | 0.25 | [6] |

| Furo[2,3-c]pyrazole Derivative | Fusarium oxysporum | 6.25 | [12] |

| Furan-Pyrazoline Hybrid | Aspergillus niger | 1.0 | [6] |

Anticancer Activity

The furan-pyrazole scaffold is a key feature in many compounds designed as potential anticancer agents.[5][15][16] These derivatives have shown cytotoxic effects against a range of cancer cell lines, including lung, breast, and colon cancer.[15][16][17]

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Some derivatives act as inhibitors of tubulin polymerization, a critical process for cell division (mitosis).[16][18] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[16][19]

-

Tyrosine Kinase Inhibition: Many pyrazole derivatives are designed to target the ATP-binding site of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[5][20] These receptors are often overexpressed in cancer cells and play a crucial role in cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[20][21]

-

Xanthine Oxidase (XO) Inhibition: Some pyrazole derivatives have been shown to inhibit xanthine oxidase, an enzyme that can be implicated in the pathology of certain cancers.[17]

Caption: Key Anticancer Mechanisms.

Illustrative Data: The anticancer potential is typically measured by the GI50 or IC50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.[22]

| Compound Type | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

| Benzofuropyrazole Derivative | A549 (Lung) | 0.19 | [16] |

| Benzofuropyrazole Derivative | K562 (Leukemia) | 0.021 | [16] |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [5] |

| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 | [5] |

Anti-inflammatory Activity

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[2][24] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[23] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Caption: COX Inhibition Pathway.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental methodologies are critical.

Protocol: General Synthesis of a Furan-Substituted Pyrazoline

This protocol outlines the synthesis of a 3-(furan-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole derivative from a furan-chalcone intermediate.[7][9]

Step 1: Synthesis of Furan-Chalcone

-

Dissolve 2-acetylfuran (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

-

Cool the mixture in an ice bath and add a 40% aqueous NaOH solution dropwise with constant stirring.

-

Continue stirring at room temperature for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify with dilute HCl until a precipitate forms.

-

Filter the solid chalcone, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure furan-chalcone.

Step 2: Synthesis of Pyrazoline

-

In a round-bottom flask, dissolve the synthesized furan-chalcone (5 mmol) in ethanol (25 mL).

-

Add hydrazine hydrate (10 mmol, 80% solution).

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring completion by TLC.

-

After cooling, pour the reaction mixture into crushed ice.

-

Filter the resulting solid precipitate, wash thoroughly with water, and dry.

-

Purify the crude pyrazoline by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[14][26][27]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to all wells.

-

Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[26]

Structure-Activity Relationships (SAR) and Future Perspectives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the furan-pyrazole scaffold.[10][28] Key insights suggest:

-

Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring (attached at position 5 of the pyrazole) significantly influence activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can modulate the electronic properties and steric profile of the molecule, enhancing its binding affinity to biological targets.[9]

-

Substitution on the Pyrazole Nitrogen: Substitution at the N1 position of the pyrazole ring can impact potency and selectivity. For instance, an N-phenyl group is common, but other substitutions can be explored to improve physicochemical properties like solubility.[29]

The future of research in this area lies in the rational design of new derivatives based on SAR insights and computational modeling.[9] There is significant potential to develop compounds with enhanced selectivity for specific targets, such as particular kinase isoforms or microbial enzymes, to maximize therapeutic efficacy while minimizing off-target effects and toxicity. Further exploration into their potential as neuroprotective[30] or antimalarial agents also presents exciting new avenues for investigation.[10]

Conclusion

The strategic hybridization of furan and pyrazole moieties has yielded a robust and versatile chemical scaffold with a wide array of promising biological activities. These derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, often acting through well-defined molecular mechanisms. The synthetic accessibility of these compounds, coupled with the rich possibilities for structural modification, ensures that the furan-substituted pyrazole core will remain a fertile ground for discovery in medicinal chemistry and drug development. This guide provides a foundational framework for researchers to build upon, facilitating the continued exploration and optimization of this potent class of molecules.

References

-

Al-Ostath, A. et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules. Available at: [Link]

-

Jalal, M. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiology Research. Available at: [Link]

-

Pansuriya, V. B., & Patel, S. K. (2018). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Pawar, S. S. et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Journal of Heterocyclic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (3-(Furan-2-yl)pyrazol-4-yl) chalcones 7a-h. Available at: [Link]

-

Bondock, S. et al. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chavda, V. P. et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry. Available at: [Link]

-

Gomha, S. M. et al. (2015). Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica. Available at: [Link]

-

Sharma, D. et al. (2020). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Mohammed, E. R. et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Research Journal of Chemistry and Environment. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

Wang, S. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

-

Lee, C.-C. et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

El-Malah, A. A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Balouiri, M. et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Vlasov, S. et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Rai, G. et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Shah, U. N. et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Kumar, A. et al. (2020). Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. ACS Chemical Neuroscience. Available at: [Link]

-

Arshad, F. et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Saudi Chemical Society. Available at: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

-

Semantic Scholar. (2017). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological activities of furan derivatives. Available at: [Link]

-

Abdel-Aziz, M. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Available at: [Link]

-

ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available at: [Link]

-

Al-Suwaidan, I. A. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Kamal, A. et al. (2017). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. Available at: [Link]

-

Sridhar, G. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

-

Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

-

Lee, C.-C. et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Available at: [Link]

-

Lu, J.-J. et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

-

Sijm, M. et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

-

Lu, J.-J. et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest [proquest.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rkmmanr.org [rkmmanr.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. integra-biosciences.com [integra-biosciences.com]

- 28. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 30. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Furyl-5-methylthio-pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with a wide array of biological targets.[2] This has led to the development of numerous successful drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[2][3] The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, making it a "privileged scaffold" in the design of novel therapeutics. This guide will provide an in-depth exploration of a specific, highly promising pyrazole derivative: the 3-Furyl-5-methylthio-pyrazole scaffold. By combining the distinct properties of the furan and methylthio moieties, this core offers a unique chemical space for the development of next-generation therapeutics.

Synthetic Strategies for 3-Furyl-5-methylthio-pyrazole Derivatives

The synthesis of the 3-Furyl-5-methylthio-pyrazole core can be achieved through several established methods for pyrazole synthesis, primarily involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] A plausible and efficient synthetic route would involve the preparation of a β-keto-thioester bearing a furan moiety, followed by cyclization with hydrazine.

A representative synthetic approach is outlined below, drawing inspiration from established protocols for the synthesis of related substituted pyrazoles.[5][6]

General Synthetic Protocol:

-

Synthesis of a Furyl-Substituted β-Ketoester: The synthesis would commence with the Claisen condensation of a furan-containing methyl ketone with a suitable oxalate ester to yield the corresponding β-ketoester.

-

Introduction of the Thioether: The resulting β-ketoester can then be converted to a β-ketodithioacetal. This intermediate is then reacted with a methylating agent to introduce the methylthio group.

-

Cyclization to Form the Pyrazole Ring: The final step involves the cyclocondensation of the 3-furyl-1,3-bis(methylthio)propenone intermediate with hydrazine hydrate or a substituted hydrazine. This reaction typically proceeds under reflux in a suitable solvent like ethanol or acetic acid to yield the desired 3-Furyl-5-methylthio-pyrazole derivative.

Experimental Protocol: Synthesis of a 3-Furyl-5-Aryl-Pyrazole Carboxamide (Analogous Example)

The following protocol for the synthesis of 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides provides a practical example of the cyclocondensation step.[5]

-

Step 1: Synthesis of Chalcone Precursor: A mixture of an appropriate aryl aldehyde and a furan-containing ketone is reacted in the presence of a base (e.g., potassium hydroxide in ethanol) to form the corresponding chalcone.

-

Step 2: Cyclocondensation with Semicarbazide: A mixture of the substituted chalcone (0.001 mol), semicarbazide hydrochloride (0.001 mol), and potassium hydroxide (0.02 mol) in ethanol (20 mL) is refluxed for 3-4 hours.

-

Step 3: Isolation and Purification: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to yield the target pyrazole carboxamide.[5]

Figure 1: A generalized synthetic workflow for the 3-Furyl-5-methylthio-pyrazole scaffold.

Medicinal Chemistry Applications and Biological Activities

The unique combination of the furan and methylthio moieties on the pyrazole core suggests a wide range of potential applications in medicinal chemistry.

Antifungal Activity

Derivatives of pyrazole-furan carboxamides have demonstrated significant fungicidal activities.[7] For instance, certain novel pyrazole-furan carboxamides have shown potent activity against destructive fungi like Sclerotinia sclerotiorum and Rhizoctonia solani.[7] The proposed mechanism for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. The presence of the methylthio group can further enhance lipophilicity, potentially improving cell membrane penetration and target engagement.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[8][9] The furan ring can participate in various non-covalent interactions within the ATP-binding pocket of kinases, while the methylthio group can be oriented to occupy hydrophobic pockets. For example, 1,3-disubstituted selenolo[3,2-c]pyrazole derivatives bearing a 3-(5-hydroxymethyl-2-furyl) group have shown significant cytotoxicity against non-small cell lung cancer and renal cancer cell lines.[10] Furthermore, various pyrazole derivatives have been shown to inhibit tumor cell growth through mechanisms such as cell cycle arrest.[11]

Kinase Inhibition

The pyrazole core is a privileged scaffold for the development of kinase inhibitors.[8] The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the hinge region of the kinase active site. The 3-furyl and 5-methylthio substituents can be tailored to interact with specific regions of the ATP-binding pocket, thereby conferring selectivity for particular kinases. For instance, 3-amino-1H-pyrazole-based compounds have been developed as potent inhibitors of the understudied PCTAIRE family of kinases.[11]

Figure 2: Potential binding interactions of the 3-Furyl-5-methylthio-pyrazole scaffold with a kinase active site.

Structure-Activity Relationships (SAR)

The biological activity of the 3-Furyl-5-methylthio-pyrazole scaffold can be modulated by substitutions at various positions on the pyrazole and furan rings.

| Position of Substitution | Potential Impact on Activity |

| Pyrazole N1 | Substitution at this position can influence solubility, metabolic stability, and interaction with the solvent-exposed region of the target protein. |

| Pyrazole C4 | Introduction of small substituents can modulate the electronic properties of the ring and provide additional points of interaction. |

| Furan Ring | Substitution on the furan ring can be used to probe for additional binding pockets and enhance selectivity. |

| Methylthio Group | Oxidation of the sulfur to a sulfoxide or sulfone can alter the electronics and hydrogen bonding capacity of the molecule, potentially leading to changes in activity and selectivity. |

Conclusion and Future Perspectives

The 3-Furyl-5-methylthio-pyrazole scaffold represents a promising and largely unexplored area of medicinal chemistry. The combination of the established pharmacological relevance of the pyrazole core with the unique electronic and steric properties of the furan and methylthio substituents offers a rich platform for the design of novel therapeutic agents. Future research should focus on the development of efficient and modular synthetic routes to a diverse library of these compounds. Subsequent screening against a broad range of biological targets, particularly kinases and fungal enzymes, is warranted to fully elucidate the therapeutic potential of this exciting scaffold. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective treatments for a variety of diseases.

References

-

Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. (URL: [Link])

-

Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (URL: [Link])

-

Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (URL: [Link])

-

Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (URL: [Link])

-

Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (URL: [Link])

-

Synthesis of Substituted Pyrazoles using Ionic Liquid. (URL: [Link])

-

Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. (URL: [Link])

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (URL: [Link])

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])

-

Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (URL: [Link])

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (URL: [Link])

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])

-

Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. (URL: [Link])

-

New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (URL: [Link])

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (URL: [Link])

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

An Efficient Synthesis of Pyrazolo[3,4-c]Pyrazole Derivatives With Evaluation of Their Biological Activity. (URL: [Link])

-

Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (URL: [Link])

-

Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst[12]. (URL: [Link])

-

Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

A Comprehensive Technical Guide to 5-Methylthio-1H-pyrazole Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its structural versatility and ability to engage with a multitude of biological targets have established it as a "privileged scaffold."[1] Within this broad class, derivatives featuring a methylthio (-SCH₃) group at the 5-position represent a particularly fruitful area of research. The introduction of the lipophilic and metabolically susceptible sulfur moiety offers a powerful handle for modulating physicochemical properties and biological activity. This guide provides an in-depth review of the synthesis, chemical properties, and diverse biological applications of 5-methylthio-1H-pyrazole derivatives, intended for researchers, scientists, and professionals in drug and agrochemical development. We will explore the causal relationships behind synthetic strategies and delve into the structure-activity relationships that govern their efficacy as therapeutic agents and crop protection chemicals.

The 5-Methylthio-1H-pyrazole Core: A Strategic Overview

The pyrazole ring's aromaticity and unique distribution of nitrogen heteroatoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors.[4] The strategic placement of a methylthio group at the C5 position introduces several key features:

-

Modulated Lipophilicity: The -SCH₃ group increases the molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.

-

Metabolic Handle: The sulfur atom can be a site for metabolic oxidation (to sulfoxide and sulfone), providing a pathway for metabolic clearance and potentially generating active metabolites.

-

Steric and Electronic Influence: The group exerts steric and electronic effects that can be fine-tuned to optimize binding affinity and selectivity for a specific biological target.

These characteristics have made the 5-methylthio-1H-pyrazole scaffold a recurring motif in a wide array of bioactive compounds, from anti-inflammatory drugs to potent herbicides.[1][5]

Synthesis of the 5-Methylthio-1H-pyrazole Scaffold

The construction of the 5-methylthio-1H-pyrazole ring is most commonly achieved through a cyclocondensation reaction. The choice of starting materials is critical as it dictates the substitution pattern of the final product and is essential for achieving high regioselectivity, a frequent challenge in pyrazole synthesis.[6]

Key Synthetic Pathways

Two predominant and highly effective methods have emerged for the regioselective synthesis of these derivatives:

-

Condensation with Ketene Dithioacetals: This is a robust method for preparing 5-amino-3-methylthio-1H-pyrazoles. The reaction involves the condensation of various hydrazides with a ketene dithioacetal, which serves as a versatile three-carbon building block.[5][7] The reaction proceeds via a cyclization mechanism where the hydrazine attacks the electrophilic carbon of the dithioacetal.

-

Cyclocondensation of β-Oxodithioesters: This pathway is particularly useful for synthesizing a broader range of substituted 5-(methylthio)pyrazoles. It involves refluxing a β-oxodithioester with an appropriate hydrazine (e.g., phenylhydrazine) in a solvent like ethanol.[6] This method allows for the introduction of diverse substituents at the N1, C3, and C4 positions.

Caption: A generalized workflow for the synthesis of 5-methylthio-1H-pyrazole derivatives.

Experimental Protocol: Synthesis of 1-Aryl-5-(methylthio)pyrazoles

The following protocol is a representative example based on the cyclocondensation of β-oxodithioesters with arylhydrazines, a method valued for its reliability and versatility.[6]

Objective: To synthesize a 1-Aryl-5-(methylthio)pyrazole derivative.

Materials:

-

β-Oxodithioester (1.0 eq)

-

Arylhydrazine (1.2 eq)

-

Absolute Ethanol (as solvent)

-

Dichloromethane (DCM) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

A solution of the appropriate β-oxodithioester (1.0 eq) and arylhydrazine (1.2 eq) in absolute ethanol is prepared in a round-bottom flask.

-

The reaction mixture is refluxed for 4-6 hours, with constant stirring. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier for the cyclization reaction.

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is poured into ice-cold water and extracted with dichloromethane (3 x 50 mL). The organic layers are combined.

-

The combined organic phase is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-EtOAc) to yield the pure 1-Aryl-5-(methylthio)pyrazole.[6]

-

The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Applications

The 5-methylthio-1H-pyrazole scaffold is a privileged structure found in compounds with a vast range of biological activities, spanning both medicinal chemistry and agrochemicals.

Medicinal Chemistry Applications

The structural features of these pyrazoles make them ideal candidates for interacting with various enzymes and receptors involved in human disease.

Anti-inflammatory and Analgesic Activity: A significant area of application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Novel series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have demonstrated potent analgesic and anti-inflammatory activities.[5] Certain derivatives exhibited efficacy comparable to the standard drug diclofenac sodium but with a significantly lower ulcerogenic index, suggesting a much-improved gastrointestinal safety profile.[5][7] This improved safety is a critical objective in NSAID development, addressing the primary drawback of existing therapies.

Anticancer Activity: The pyrazole core is central to many kinase inhibitors, a major class of anticancer drugs.[8][9] The structural flexibility of the pyrazole ring allows it to fit into the ATP-binding pocket of various kinases, leading to their inhibition.[10]

-

Androgen Receptor (AR) Antagonism: 5-methyl-1H-pyrazole derivatives have been designed as potent AR antagonists for the treatment of prostate cancer.[11] These compounds showed the ability to inhibit the growth of prostate cancer cell lines more effectively than the current standard-of-care drug, enzalutamide.

-

Kinase Inhibition: Pyrazole derivatives have been developed as inhibitors for numerous kinases involved in cancer progression, including FLT3 for acute myeloid leukemia,[12] Aurora kinases,[8] and cyclin-dependent kinases (CDKs).[8][9] The methylthio group can be oriented to occupy hydrophobic pockets within the kinase domain, enhancing binding affinity.

Caption: Mechanism of action for pyrazole-based kinase inhibitors in cancer therapy.

Antimicrobial and Antifungal Activity: The global challenge of antimicrobial resistance necessitates the discovery of new chemical scaffolds. Pyrazole derivatives have consistently shown promise in this area.[13][14] While specific data on 5-methylthio derivatives is emerging, the broader class exhibits activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Agrochemical Applications

The pyrazole scaffold is a dominant feature in the agrochemical industry, with numerous commercial products used for crop protection.[1][3][16]

Herbicidal Activity: Pyrazole derivatives are a major class of herbicides.[17][18] Their mode of action frequently involves the inhibition of plant-specific enzymes.

-

HPPD Inhibition: Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[19] This enzyme is crucial for the biosynthesis of plastoquinone and carotenoids. Inhibition leads to the bleaching of new plant growth and eventual death.[1][19]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the N1 position of the pyrazole ring is critical for herbicidal activity. For instance, introducing a 2,2,2-trifluoroethyl group can significantly enhance herbicidal potency against specific weeds like Digitaria sanguinalis.[17]

Fungicidal and Insecticidal Activity: The 5-methylthio-1H-pyrazole core is also integral to fungicides and insecticides.

-

Fungicides (SDHIs): A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds block the fungal mitochondrial respiratory chain at Complex II, halting ATP production and preventing fungal growth.[1]

-

Insecticides (METIs): As insecticides, pyrazole derivatives like Tolfenpyrad and Tebufenpyrad function as mitochondrial electron transport inhibitors (METIs), but at Complex I. This disruption of cellular energy formation leads to insect mortality.[1]

Quantitative Data Summary

To provide a clear comparison of the efficacy of various derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives [5]

| Compound ID | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition) | Ulcerogenic Index |

| 3a | 70.1 | 65.2 | 0.90 |

| 3c | 65.5 | 62.8 | 1.12 |

| 3d | 68.2 | 64.1 | 1.05 |

| Diclofenac | 75.8 | 72.3 | 3.10 |

Table 2: Herbicidal Activity of Pyrazole Isothiocyanate Derivatives [18]

| Compound ID | Weed Species | EC₅₀ (µg/mL) |

| 3-1 | Echinochloa crusgalli | 64.32 |

| Cyperus iria | 65.83 | |

| Dactylis glomerata | 62.42 | |

| 3-7 | Echinochloa crusgalli | 70.15 |

| Cyperus iria | 72.33 | |

| Dactylis glomerata | 68.91 |

Conclusion and Future Directions

The 5-methylthio-1H-pyrazole framework has unequivocally demonstrated its value as a versatile and highly effective scaffold in the design of bioactive molecules. Its synthetic accessibility and the tunable nature of its substituents allow for extensive chemical exploration, leading to compounds with potent and selective activities across a wide range of therapeutic and agricultural targets. From safer anti-inflammatory agents to next-generation kinase inhibitors and highly effective herbicides, these derivatives continue to make a significant impact.

Future research should focus on:

-

Exploring Novel Substitutions: Systematic exploration of the chemical space around the pyrazole core to identify novel substituents that can enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with biological targets to enable more rational, structure-based drug design.

-

Combating Resistance: Developing new derivatives that can overcome existing drug and pesticide resistance mechanisms.

-

Green Synthesis: Optimizing synthetic routes to be more environmentally friendly and cost-effective, aligning with the principles of green chemistry.

By continuing to build upon the rich foundation of pyrazole chemistry, the scientific community is well-positioned to develop the next generation of innovative drugs and crop protection agents.

References

-

Thore, S. N., et al. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]

-

Padakanti, S., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9545–9553. Available at: [Link]

-

Fan, Z., et al. (2016). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 1. Available at: [Link]

-

Zhou, J., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. International Journal of Molecular Sciences, 13(10), 13165–13176. Available at: [Link]

-

Shashikala, S., et al. (2016). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemical and Pharmaceutical Research, 8(8), 114-121. Available at: [Link]

-

Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113–1124. Available at: [Link]

-

Patel, H., et al. (2017). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 26, 2389–2398. Available at: [Link]

-

Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 263. Available at: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–13. Available at: [Link]

-

Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of King Saud University - Science, 33(2), 101301. Available at: [Link]

-

Zhang, X., et al. (2021). Synthesis and herbicidal activities of pyrazole amide derivatives. Journal of Physics: Conference Series, 1955, 012061. Available at: [Link]

-

Liu, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6271. Available at: [Link]

-

Patel, K., et al. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 61B(9), 987-992. Available at: [Link]

-

Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available at: [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal, 6(1). Available at: [Link]

-

Bellusci, A., et al. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. International Journal of Molecular Sciences, 23(14), 7515. Available at: [Link]

-

Kumar, R., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

-

ResearchGate. (n.d.). The structures and herbicidal activities of pyrazole derivatives at a.... Retrieved from [Link]

-

Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. ARKIVOC, 2007(4), 84-102. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 297. Available at: [Link]

-

El-Sayed, M. A., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(1), 105417. Available at: [Link]

-

Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3237-3246. Available at: [Link]

-

Kumar, S., et al. (2023). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type. Research Journal of Pharmacy and Biological Chemical Sciences, 14(2), 1-10. Available at: [Link]

-

Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]

-

Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(11), 1859-1871. Available at: [Link]

-

Sharma, T., et al. (2022). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Mini-Reviews in Medicinal Chemistry, 22(5), 770–804. Available at: [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6030. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Retrieved from [Link]

-

Li, J., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(10), 1876-1901. Available at: [Link]

-

Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(10), 2320. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]